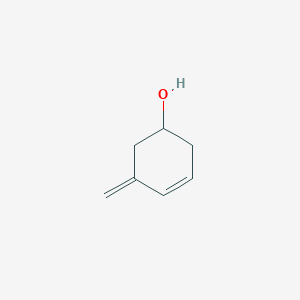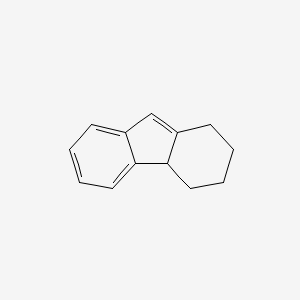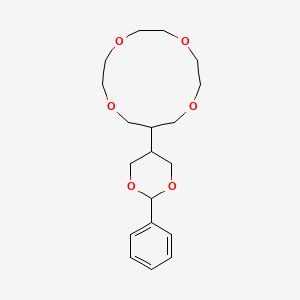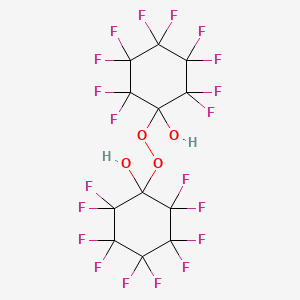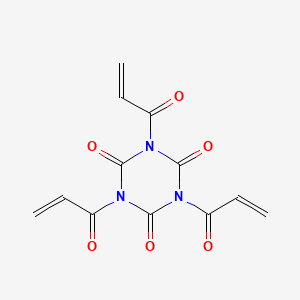![molecular formula C20H17ClN2O2 B14332543 N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide CAS No. 100821-10-1](/img/structure/B14332543.png)
N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide is an organic compound that features a pyridine ring, a carboxamide group, and a chlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide typically involves a multi-step process:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl alcohol with a suitable base to form the corresponding alkoxide, which is then reacted with a halogenated methylating agent to yield the chlorophenyl intermediate.
Coupling with Pyridine Derivative: The chlorophenyl intermediate is then coupled with a pyridine-4-carboxamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step requires a palladium catalyst, a base, and a boronic acid derivative of the pyridine compound.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: The chlorophenyl moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s derivatives are investigated for their use in materials science and as intermediates in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering signal transduction pathways . These interactions can result in various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)pyridine-4-carboxamide: Lacks the methoxy methyl group, resulting in different chemical properties and biological activities.
N-(2-Methoxyphenyl)pyridine-4-carboxamide: Contains a methoxy group instead of the chlorophenyl moiety, leading to variations in reactivity and applications.
N-(4-Methylphenyl)pyridine-4-carboxamide:
Uniqueness
N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide is unique due to the presence of both the chlorophenyl and methoxy methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity in synthetic transformations and its potential as a versatile pharmacophore in medicinal chemistry .
Propriétés
Numéro CAS |
100821-10-1 |
|---|---|
Formule moléculaire |
C20H17ClN2O2 |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
N-[2-[(4-chlorophenyl)methoxymethyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-18-7-5-15(6-8-18)13-25-14-17-3-1-2-4-19(17)23-20(24)16-9-11-22-12-10-16/h1-12H,13-14H2,(H,23,24) |
Clé InChI |
XZYRCLFQJJZHLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COCC2=CC=C(C=C2)Cl)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
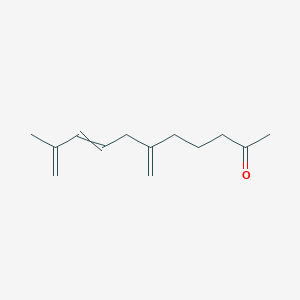
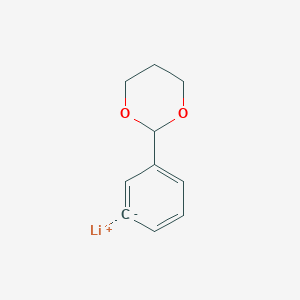
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)

